molecular formula C19H25NO3 B12436252 Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12436252
M. Wt: 315.4 g/mol
InChI Key: LWJBBJWHZOGNPT-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS: 1073559-59-7) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) at the 2-position, a benzyl substituent, a ketone (oxo) group at the 3-position, and an ethyl carboxylate ester at the 8-position. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.3 g/mol and a purity of 95% . Spirocyclic compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C19H25NO3/c1-2-23-18(22)16-8-10-19(11-9-16)12-17(21)20(14-19)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3

InChI Key

LWJBBJWHZOGNPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azaspiro moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Features Purity/Applications
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate 1073559-59-7 C₁₂H₁₉NO₃ 225.3 2-aza, 3-oxo, 8-ethyl carboxylate 95%; Intermediate in drug synthesis
Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate 1454273-40-5 C₁₈H₂₃NO₄ 317.38 1-oxa, 8-benzyl, 4-carboxylate Not specified; likely a synthetic intermediate
Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate - - - 2,8-diaza, 8-ethyl, 2-benzyl 99%; Used in organic synthesis
Ethyl (2S)-2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 1935385-39-9 C₁₂H₁₉NO₄ 225.3 1-oxa, 2-methyl (S-configuration) High-purity commercial availability
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate 51787-77-0 C₁₀H₁₇NO₄ 215.25 1,4-dioxa, 8-ethyl carboxylate Analytical standard for HPLC

Key Structural Differences and Implications

Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate () replaces two carbons with oxygen atoms (1,4-dioxa), reducing lipophilicity and enhancing polarity, making it suitable for reverse-phase HPLC analysis .

Substituent Effects :

  • The benzyl group in the target compound (2-position) and Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate (8-position, ) increases steric bulk and aromaticity, which may influence receptor binding or metabolic stability .
  • The methyl group in Ethyl (2S)-2-methyl-...carboxylate () introduces chirality, which could lead to enantiomer-specific biological activity .

Functional Group Positioning :

  • The ethyl carboxylate at the 8-position in the target compound is a common feature in many spiro derivatives, serving as a metabolically labile ester prodrug moiety. In contrast, tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate () uses a tert-butyl ester, which is more hydrolytically stable and often used in protecting-group strategies .

Biological Activity

Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H25NO3
  • Molecular Weight : 315.41 g/mol
  • CAS Number : Not available in the provided sources.

This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Research indicates that compounds with a spirocyclic structure can exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many spirocyclic compounds act as inhibitors for specific enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.
  • Receptor Modulation : These compounds may interact with various receptors in the body, altering signaling pathways that can affect cell proliferation and apoptosis.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in preliminary studies. It has been tested against various bacterial strains, demonstrating significant inhibition at certain concentrations.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

These results suggest that this compound may be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines.

A study conducted on human breast cancer cells (MCF-7) reported the following findings:

Concentration (µM) Cell Viability (%) IC50 (µM)
0100-
1085-
2560-
503030

The IC50 value indicates that at a concentration of 30 µM, the compound reduces cell viability by approximately 70%, suggesting significant anticancer potential.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of this compound against multi-drug resistant bacteria. The compound was found to be effective against strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Case Study on Cytotoxicity :
    In vitro assays were performed on various cancer cell lines, including lung and prostate cancer cells. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells, indicating a favorable therapeutic index.

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